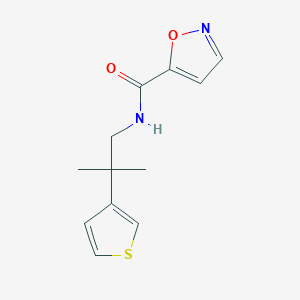
N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide” is a complex organic compound. It is a derivative of thiopropamine, which is a stimulant drug and an analogue of amphetamine where the phenyl ring has been replaced by thiophene . Thiopropamine has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .
Chemical Reactions Analysis
Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Isoxazole Derivatives in Pharmacology
Isoxazole derivatives, similar to N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide, have been investigated for their potential in pharmacology. For instance, studies on isoxazole leflunomide and its metabolites have shown promising results as disease-modifying antirheumatic drugs, potentially influencing mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide pools and immune cell functions (Knecht & Löffler, 1998).
Isoxazole Compounds in Antihypertensive Therapy
Isoxazole compounds have been evaluated as antihypertensive agents. For example, N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, demonstrated potent antihypertensive effects upon oral administration (Carini et al., 1991).
Isoxazole Derivatives in Cancer Research
Some isoxazole derivatives have been explored for their anticancer potential. The synthesis of new isoxazole derivatives showed promising results against hepatic cancer, with several compounds exhibiting good anti-hepatic cancer results compared to the standard drug doxorubicin (Hassan et al., 2019).
Isoxazole-Based Synthesis Techniques
In the field of synthetic chemistry, isoxazole derivatives are synthesized for various applications. The one-pot synthesis of 3-methylisoxazole-5-carboxamides and their derivatives has been reported, demonstrating the versatility of isoxazole compounds in chemical synthesis (Martins et al., 2002).
Exploration of Isoxazole Derivatives in Drug Discovery
The identification and synthesis of isoxazole derivatives have been crucial in drug discovery, particularly in exploring new 'research chemicals' and their potential therapeutic applications. Studies have been conducted to identify and differentiate isoxazole-based compounds, indicating their significance in the pharmaceutical industry (McLaughlin et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions for the study of “N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-5-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic importance of synthetic thiophene , it could be interesting to investigate the potential biological activities of this compound.
Propriétés
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,9-4-6-17-7-9)8-13-11(15)10-3-5-14-16-10/h3-7H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMKNJTXCBZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=NO1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)
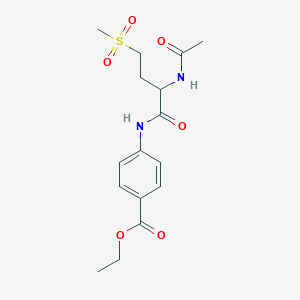
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)
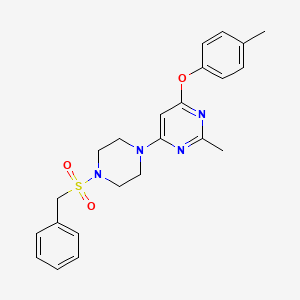
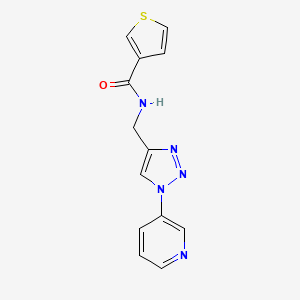
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)
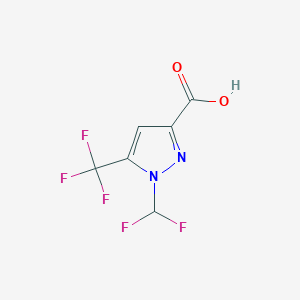
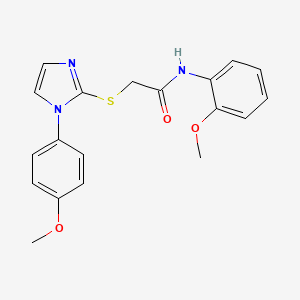
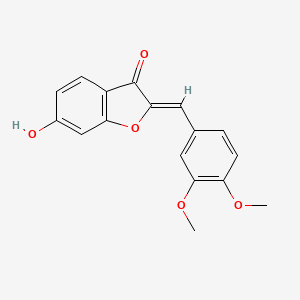
![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)
